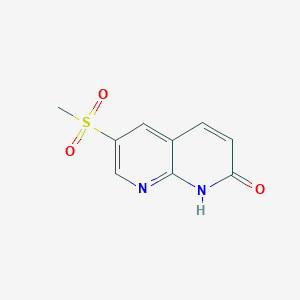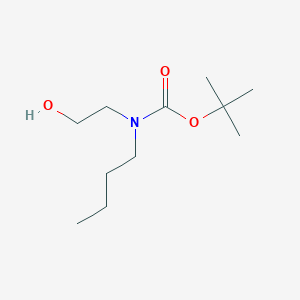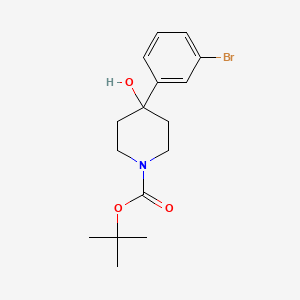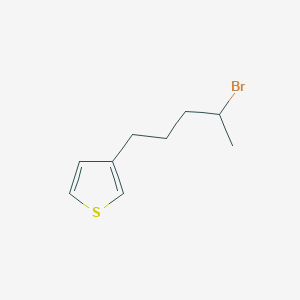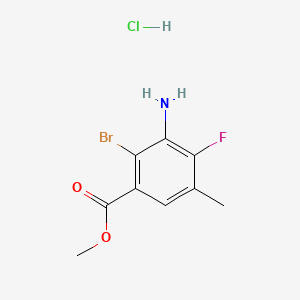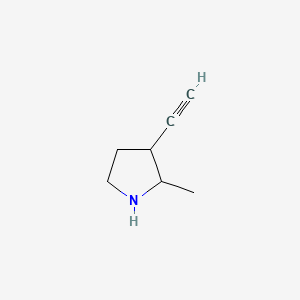
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methoxy group and a 1-methyl-1H-pyrazol-4-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction proceeds under conditions that facilitate the formation of the boronic acid derivative . The general reaction scheme is as follows:
Starting Material: 1-methyl-4-bromopyrazole
Reagent: Triisopropyl borate
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyrazoles: Formed via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various transformations, such as cross-coupling reactions, where it forms a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar cross-coupling reactions.
3-Methoxyphenylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is unique due to the presence of both a methoxy group and a pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis, offering distinct advantages in the formation of complex molecules.
Eigenschaften
Molekularformel |
C11H13BN2O3 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
[3-[(1-methylpyrazol-4-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-7-9(6-13-14)8-17-11-4-2-3-10(5-11)12(15)16/h2-7,15-16H,8H2,1H3 |
InChI-Schlüssel |
CBPHXZIIXMPPFA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OCC2=CN(N=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


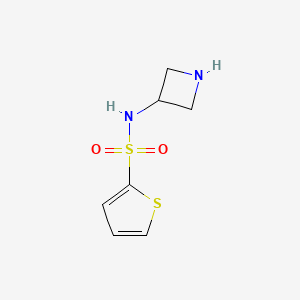
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
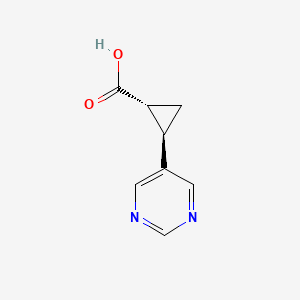
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
